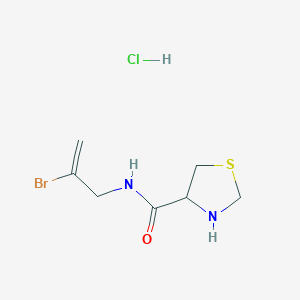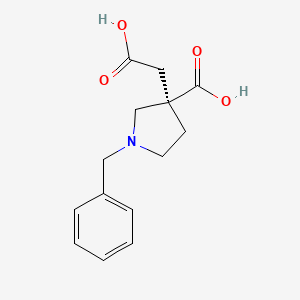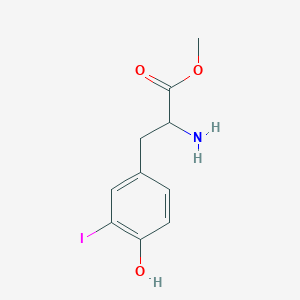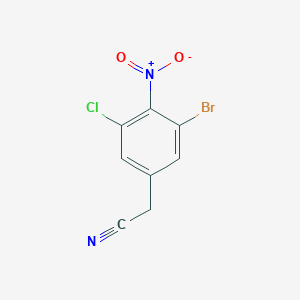
2-(Dimethylaminoethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylaminoethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4,5,6,7,8-octahydroisoquinoline with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylaminoethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted isoquinolines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Dimethylaminoethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylaminoethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The pathways involved include the activation or inhibition of signal transduction cascades, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylaminoethyl)methacrylate: A similar compound used in polymer chemistry.
2-(Dimethylaminoethyl)acrylate: Another related compound with applications in the synthesis of copolymers.
2-(Dimethylaminoethyl)chloride: A precursor used in the synthesis of various dimethylaminoethyl derivatives.
Uniqueness
2-(Dimethylaminoethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1088233-82-2 |
|---|---|
Fórmula molecular |
C13H26N2 |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H26N2/c1-14(2)9-10-15-8-7-12-5-3-4-6-13(12)11-15/h12-13H,3-11H2,1-2H3 |
Clave InChI |
RBINPKUUBGRPLS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1CCC2CCCCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one](/img/structure/B12817076.png)
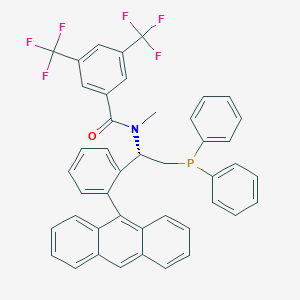
![Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt](/img/structure/B12817081.png)


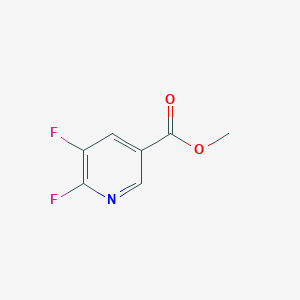
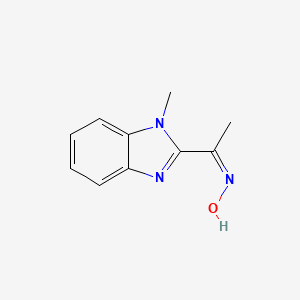
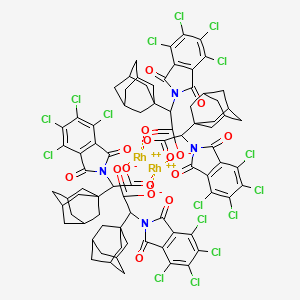
![4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12817141.png)
